



Apoptosis Inducer 17 (Hsp90-IN-17): A Tool for Studying Apoptosis Signaling

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Compound of Interest		
Compound Name:	Apoptosis inducer 17	
Cat. No.:	B12373943	Get Quote

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Apoptosis, or programmed cell death, is a fundamental biological process essential for normal tissue development, homeostasis, and the elimination of damaged or infected cells. Dysregulation of apoptosis is a hallmark of many diseases, including cancer. **Apoptosis** Inducer 17, also known as Hsp90-IN-17, is a small molecule inhibitor of Heat Shock Protein 90 (Hsp90). Hsp90 is a molecular chaperone that is often overexpressed in cancer cells and is critical for the stability and function of numerous oncoproteins that promote tumor growth and survival. By inhibiting Hsp90, **Apoptosis Inducer 17** disrupts the function of these client proteins, leading to their degradation and subsequently inducing apoptosis in cancer cells. This makes it a valuable tool for studying apoptosis signaling pathways and for the development of novel anticancer therapeutics.

Mechanism of Action

Apoptosis Inducer 17 binds to the ATP-binding pocket in the N-terminal domain of Hsp90, inhibiting its chaperone activity.[1] This leads to the misfolding and subsequent ubiquitination and proteasomal degradation of Hsp90 client proteins.[2][3] These client proteins include critical signaling molecules such as Akt, Raf-1, and receptor tyrosine kinases like HER2 and EGFR. The degradation of these pro-survival and anti-apoptotic proteins disrupts multiple



oncogenic signaling pathways simultaneously, shifting the cellular balance towards apoptosis. [1] A key indicator of Hsp90 inhibition is the compensatory upregulation of other heat shock proteins, such as Hsp70.[2] The induction of apoptosis by Hsp90 inhibitors can be dependent on the presence of pro-apoptotic proteins like BAX.

Quantitative Data Summary

Due to the limited availability of specific published quantitative data for Hsp90-IN-17, the following table provides representative data for well-characterized Hsp90 inhibitors, such as 17-AAG and 17-DMAG, to illustrate the expected outcomes of apoptosis and cell viability assays. Researchers should determine these values empirically for Hsp90-IN-17 in their specific cell line of interest.

Cell Line	Hsp90 Inhibitor	Assay	Parameter	Result
Human Glioma Cell Lines	17-AAG	Cell Viability (MTS Assay)	IC50 (4 days)	0.05 - 0.5 μΜ
Human Neuroblastoma Cells	17-AAG	Cytotoxicity Assay	Significant cell death	30 - 60 nM (5 days)
Human Breast Cancer Cell Lines	17-DMAG	Growth Inhibition	IC50 (72 hours)	<2 μΜ
Human Gallbladder Cancer Cells	17-AAG	Cell Viability	Dose-dependent decrease	1 - 2 μM (24 hours)
Gastric Cancer Cell Lines (AGS, SNU-1, KATO-III)	17-DMAG	Cell Proliferation Assay	Significant decrease	Dose- and time- dependent
Medulloblastoma Cells	17-DMAG	Apoptosis Assay	Increased apoptosis	p53-dependent

Signaling Pathway and Experimental Workflow

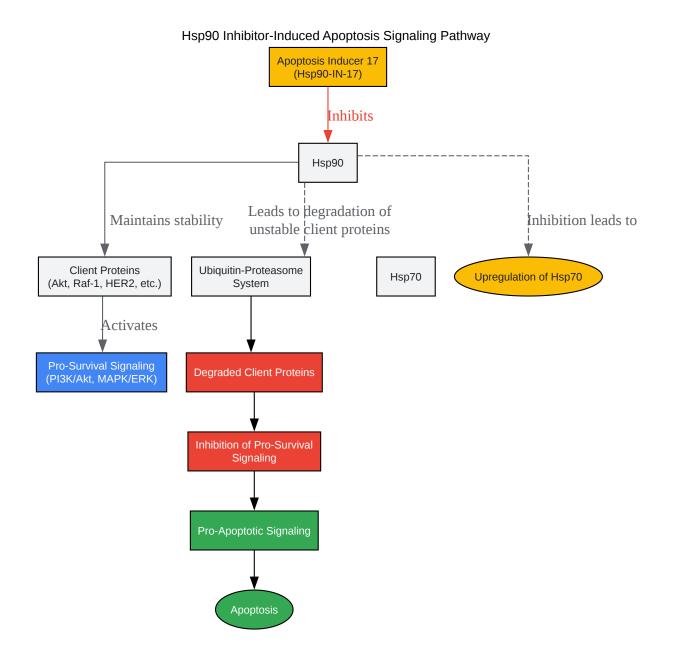






The following diagrams illustrate the signaling pathway of Hsp90 inhibitor-induced apoptosis and a general experimental workflow for assessing the effects of **Apoptosis Inducer 17**.







Cell Culture and Treatment Seed Cancer Cells Treat with Apoptosis Inducer 17 (various concentrations and times) Apoptosis and Cell Viability Assays Annexin V / PI Staining (Flow Cytometry) Caspase-3 Activity Assay Cell Viability Assay (e.g., MTS, MTT) Cell Viability Assay (e.g., MTS, MTT) Cell Viability Assay (e.g., MTS, MTT)

Experimental Workflow for Assessing Apoptosis Induction

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